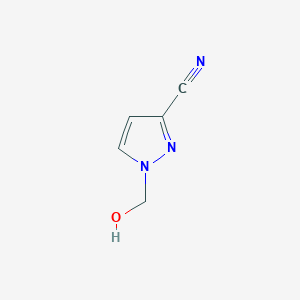

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Science

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. mdpi.comnih.gov Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold." nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.net This biological versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. researchgate.net Furthermore, the structural rigidity and tunable electronic properties of the pyrazole core make it an attractive building block for the design of functional materials, including agrochemicals and dyes. mdpi.com

Strategic Importance of Nitrile and Hydroxymethyl Functionalities in Molecular Design and Synthesis

The strategic incorporation of nitrile (-C≡N) and hydroxymethyl (-CH₂OH) groups into a molecular framework imparts unique chemical reactivity and potential for functionalization. The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. In medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups, enhancing the binding affinity and pharmacokinetic properties of drug candidates. vulcanchem.com

The hydroxymethyl group, on the other hand, introduces a primary alcohol functionality. This group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. vulcanchem.com Synthetically, the hydroxyl group is a gateway to a multitude of chemical transformations, including oxidation to aldehydes or carboxylic acids, and esterification or etherification to produce a diverse range of derivatives. The presence of both these functionalities in 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile suggests a molecule with significant potential as a versatile building block in the synthesis of more complex and functionally diverse compounds.

Overview of Current Academic Research Trajectories Involving this compound

While dedicated research solely focused on this compound is still emerging, the broader research landscape for functionalized pyrazoles provides a clear indication of its potential applications. Current academic efforts are largely directed towards the synthesis of novel pyrazole derivatives and the evaluation of their biological activities. mdpi.comresearchgate.net For instance, the synthesis of various pyrazole-carbonitriles has been explored, often as key intermediates in the preparation of more complex heterocyclic systems with potential therapeutic applications. chemicalbook.com

Research into N-substituted pyrazoles, a class to which this compound belongs, is also an active area. The substituent on the nitrogen atom can significantly influence the molecule's biological activity and physical properties. The hydroxymethyl group, in this context, offers a reactive handle for further molecular elaboration, a strategy frequently employed in drug discovery to optimize lead compounds.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a thorough and scientifically accurate overview of this compound, based on the available scientific literature. The primary objective is to present a structured understanding of this compound, from its fundamental chemical nature to its potential applications. The scope is strictly limited to the outlined topics, ensuring a focused and detailed exploration of the subject matter. By adhering to this structure, the article will serve as a foundational resource for researchers interested in the synthesis, properties, and potential utility of this intriguing pyrazole derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-3-5-1-2-8(4-9)7-5/h1-2,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUQAFDLTAANDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631010 | |

| Record name | 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860807-23-4 | |

| Record name | 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 1 Hydroxymethyl 1h Pyrazole 3 Carbonitrile

De Novo Synthetic Routes to 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

The construction of the this compound scaffold is most effectively achieved through a cyclocondensation reaction, a hallmark of pyrazole (B372694) synthesis. This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Precursor Selection and Design for Pyrazole Ring Construction

The quintessential strategy for assembling the pyrazole ring is the Knorr pyrazole synthesis and its variations, which involves the condensation of a hydrazine with a β-dicarbonyl compound. For the specific synthesis of this compound, the judicious selection of precursors is paramount to ensure the correct placement of the hydroxymethyl and carbonitrile functionalities.

The key precursors for this synthesis are:

Hydroxymethylhydrazine: This substituted hydrazine derivative serves as the source of the N1-hydroxymethyl group. Its use directs the formation of the N-substituted pyrazole.

β-Ketonitrile or its synthetic equivalent: To introduce the carbonitrile group at the C3 position of the pyrazole ring, a 1,3-dicarbonyl equivalent bearing a nitrile group is required. A common and effective precursor is a derivative of 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its enol ether/enamine.

The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound from hydroxymethylhydrazine and a 3-oxopropanenitrile derivative.

Regioselective Installation and Functionalization of Hydroxymethyl and Nitrile Groups

A critical aspect of the synthesis is controlling the regioselectivity of the cyclocondensation reaction. When an unsymmetrical 1,3-dicarbonyl equivalent reacts with a substituted hydrazine, the formation of two regioisomeric pyrazoles is possible.

In the synthesis of this compound, the reaction between hydroxymethylhydrazine and a 3-oxopropanenitrile derivative can theoretically yield both the desired 1,3-disubstituted product and the 1,5-disubstituted isomer. The regiochemical outcome is influenced by several factors, including the nature of the substituents on both reactants and the reaction conditions (e.g., pH, solvent).

Generally, the more nucleophilic nitrogen of the substituted hydrazine (the NH2 group) preferentially attacks the more electrophilic carbonyl carbon of the β-dicarbonyl compound. In the case of 3-oxopropanenitrile derivatives, the ketone (or its equivalent) is typically more electrophilic than the nitrile-bearing carbon, favoring the desired orientation. Acidic or basic catalysis is often employed to facilitate the condensation and subsequent cyclization and dehydration steps.

Mechanistic Investigations of Primary Synthetic Pathways and Reaction Kinetics

The mechanism of the Knorr pyrazole synthesis has been extensively studied. The reaction is believed to proceed through the following key steps:

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydroxymethylhydrazine on one of the carbonyl (or equivalent) groups of the 1,3-dicarbonyl precursor to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic hemiaminal intermediate.

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic pyrazole ring.

The regioselectivity is often determined in the initial condensation step. Kinetic studies have shown that the rate of pyrazole formation is dependent on the concentration of both reactants and the pH of the reaction medium. The use of aprotic polar solvents can also influence the regioselectivity by affecting the tautomeric equilibrium of the β-dicarbonyl precursor and the nucleophilicity of the hydrazine.

Functional Group Interconversions and Strategic Derivatization

The presence of both a hydroxymethyl group and a carbonitrile group on the pyrazole ring of this compound offers numerous opportunities for strategic derivatization to access a wide range of functionalized pyrazoles.

Transformations of the Hydroxymethyl Moiety

The N-hydroxymethyl group is a versatile handle for further functionalization through various chemical transformations.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., in the presence of a base or a coupling agent) to introduce a variety of ester functionalities.

Etherification: O-alkylation of the hydroxymethyl group can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base to form the corresponding ethers.

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding 1-formyl-1H-pyrazole-3-carbonitrile. Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid, although this may be complicated by the presence of the nitrile group.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acyl chloride, pyridine, CH₂Cl₂ | 1-(Acyloxymethyl)-1H-pyrazole-3-carbonitrile |

| Etherification | Alkyl halide, NaH, THF | 1-(Alkoxymethyl)-1H-pyrazole-3-carbonitrile |

| Oxidation | MnO₂, CH₂Cl₂ | 1-Formyl-1H-pyrazole-3-carbonitrile |

Chemical Reactions Involving the Carbonitrile Group

The carbonitrile group at the C3 position is a valuable functional group that can undergo a variety of transformations.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 1-(hydroxymethyl)-1H-pyrazol-3-yl)methanamine, a useful building block for further derivatization.

Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. This allows for the introduction of amide or carboxyl functionalities at the C3 position.

Nucleophilic Additions: The carbonitrile group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithium compounds. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones, providing a route to 3-acylpyrazole derivatives.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (1-(Hydroxymethyl)-1H-pyrazol-3-yl)methanamine |

| Hydrolysis (to Amide) | H₂SO₄ (conc.), H₂O | 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide |

| Hydrolysis (to Carboxylic Acid) | NaOH (aq.), heat | 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid |

| Nucleophilic Addition (Grignard) | 1. RMgX, THF; 2. H₃O⁺ | (1-(Hydroxymethyl)-1H-pyrazol-3-yl)(R)methanone |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Heterocyclic System

The pyrazole ring is an aromatic, π-excessive heterocycle, which makes it generally reactive towards electrophiles and poorly reactive towards nucleophiles. chim.itnih.gov The outcome of substitution reactions is dictated by the electronic effects of the substituents attached to the ring. For this compound, the N1-hydroxymethyl group is weakly electron-donating, while the C3-carbonitrile group is strongly electron-withdrawing.

Electrophilic Substitution

Electrophilic aromatic substitution on the pyrazole nucleus occurs preferentially at the C4 position, which is the most electron-rich carbon. chim.itnih.govrrbdavc.org The attack at C3 or C5 is less favorable as it proceeds through a highly unstable azomethine-like cationic intermediate. rrbdavc.org While the C3-carbonitrile group deactivates the ring towards electrophilic attack through its electron-withdrawing nature, the C4 position remains the most probable site for substitution.

Common electrophilic substitution reactions applicable to the pyrazole core include:

Halogenation: The direct C-H halogenation of pyrazoles with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) provides an effective route to 4-halopyrazoles. beilstein-archives.org For this compound, this reaction is expected to yield the 4-halo derivative. The regioselectivity is high for the C4 position, as halogenation at C3 or C5 typically requires the C4 position to be blocked first. researchgate.net

Nitration: Nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid or nitric acid in trifluoroacetic anhydride. semanticscholar.orgscribd.com The reaction generally yields the 4-nitropyrazole derivative. scribd.com The conditions must be carefully controlled, as N-nitration can also occur, which may be followed by thermal or acidic rearrangement to yield C-nitrated products. semanticscholar.orgnih.gov Given the strongly deactivating C3-nitrile group, harsh nitrating conditions would likely be required.

Vilsmeier-Haack Formylation: This reaction is a mild and efficient method for introducing a formyl group onto electron-rich heterocycles. organic-chemistry.org Using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), N-substituted pyrazoles are readily formylated at the C4 position to produce the corresponding pyrazole-4-carbaldehydes. researchgate.netnih.govarkat-usa.org This reaction is highly regioselective and is a valuable tool for the further functionalization of the pyrazole scaffold. mdpi.com

Nucleophilic Substitution

The pyrazole ring is electron-rich and thus inherently resistant to nucleophilic aromatic substitution. chim.it Such reactions are uncommon and typically require the presence of a good leaving group (e.g., a halogen) on the ring, along with strong activation by electron-withdrawing groups. chim.itpharmajournal.net The target compound, this compound, lacks a suitable leaving group on its carbon atoms. Therefore, direct nucleophilic substitution on the C-H bonds of the pyrazole ring is not a feasible pathway. Nucleophilic attack, if forced, would preferentially target the C3 and C5 positions, but the absence of a leaving group prevents a successful substitution reaction. nih.gov

Methodological Optimization and Sustainable Synthesis Approaches

In recent years, significant efforts have been directed toward developing more efficient, cost-effective, and environmentally benign methods for synthesizing pyrazole derivatives. These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and reducing energy consumption. sci-hub.se

Catalyst Development and Screening for Enhanced Synthetic Efficiency

The classic Knorr synthesis of pyrazoles often relies on acid catalysts. jetir.org Modern synthetic chemistry has seen a shift towards more sustainable catalytic systems, including heterogeneous, nano, and biocatalysts, which offer advantages such as high efficiency, selectivity, and recyclability. nih.gov

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling reuse. Examples include nano-ZnO, which has been used for the synthesis of 1,3,5-substituted pyrazoles in aqueous media with excellent yields (up to 95%). mdpi.com Other effective heterogeneous catalysts include CeO₂/SiO₂, Amberlyst-70, and silica-supported sulfuric acid. thieme-connect.com

Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts often leads to enhanced catalytic activity. Various nanocatalysts, such as Ag/TiO₂, Mn/ZrO₂, and yttrium iron garnet (Y₃Fe₅O₁₂), have been successfully employed in multicomponent reactions to produce pyrazole-fused heterocycles with high yields and short reaction times. nih.gov

Biocatalysts: Enzymes offer high selectivity under mild conditions. For instance, Aspergillus niger Lipase (ANL) has been used to catalyze the four-component synthesis of dihydropyrano-[2,3-c]-pyrazoles in ethanol (B145695) at 30 °C, with the biocatalyst being reusable for several cycles. nih.gov

The table below summarizes the performance of various modern catalysts in the synthesis of pyrazole derivatives.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reusability |

| Nano-ZnO mdpi.comresearchgate.net | Condensation | Water, Ambient Temp. | 95 | 5-6 runs |

| Mn/ZrO₂ nih.gov | MCR | Ethanol, 80 °C, Ultrasound | 88-98 | Up to 6 cycles |

| Ag/TiO₂ nih.gov | MCR | Aq. Ethanol, 70 °C | 78-93 | Not specified |

| Aspergillus niger Lipase nih.gov | MCR | Ethanol, 30 °C | 70-98 | 3 cycles |

| Ammonium Chloride jetir.org | Knorr Synthesis | Ethanol | N/A | N/A |

| Cu(I) asianpubs.org | Cyclization | Sodium Ethoxide, 60 °C, Ultrasound | High | Not specified |

Solvent Engineering and Reaction Condition Optimization Strategies

The choice of solvent and reaction conditions plays a pivotal role in the efficiency and sustainability of a synthetic process. Traditional methods often rely on volatile organic compounds (VOCs), whereas modern approaches prioritize greener alternatives and energy-efficient techniques.

Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. gsconlinepress.com Many pyrazole syntheses have been successfully adapted to aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com Ethanol is another green and renewable solvent frequently used. jetir.org

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step in green synthesis. Solvent-free reactions, often facilitated by grinding or heating, can lead to higher efficiency and easier product purification. tandfonline.com Tetrabutylammonium bromide has been used as an effective ionic salt medium for the solvent-free synthesis of pyrazoles at room temperature. tandfonline.com

Alternative Energy Sources: Microwave (MW) and ultrasound irradiation are non-traditional energy sources that can dramatically accelerate reaction rates, reduce reaction times, and improve yields. benthamdirect.com

Microwave-Assisted Synthesis: MW heating is efficient and uniform, often leading to cleaner reactions and higher selectivity in minutes compared to hours with conventional heating. mdpi.comresearchgate.netdergipark.org.tr It allows for rapid optimization of reaction conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. It is particularly effective for heterogeneous reactions and has been used to synthesize pyrazole derivatives rapidly and in high yields. arabjchem.orgnih.gov

The following table compares conventional heating with microwave and ultrasound-assisted techniques for pyrazole synthesis.

| Technique | Typical Reaction Time | Energy Input | Key Advantages |

| Conventional Heating | Hours | High (Bulk Heating) | Simple setup |

| Microwave Irradiation benthamdirect.comdergipark.org.tr | Minutes | Moderate (Direct Molecular Heating) | Rapid, high yields, improved selectivity |

| Ultrasound Irradiation asianpubs.orgarabjchem.org | Minutes to < 2 hours | Low (Acoustic Cavitation) | Energy efficient, effective for heterogeneous systems |

Green Chemistry Principles Applied to the Synthesis of the Compound

The optimization of synthetic routes for compounds like this compound is increasingly guided by the 12 principles of green chemistry.

Atom Economy: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials, are a prime example of maximizing atom economy. nih.gov This approach reduces waste and simplifies synthetic procedures.

Use of Safer Solvents: The shift from hazardous organic solvents to benign alternatives like water and ethanol is a core tenet of green solvent engineering. thieme-connect.comgsconlinepress.com The development of solvent-free protocols further advances this principle. tandfonline.com

Design for Energy Efficiency: Employing microwave and ultrasound technologies significantly reduces the energy required for synthesis by shortening reaction times and often allowing for lower reaction temperatures compared to conventional refluxing. benthamdirect.comrsc.org

Catalysis: The use of catalytic reagents is inherently superior to stoichiometric ones. The development of highly efficient and recyclable catalysts, such as heterogeneous and nanocatalysts, is crucial for minimizing waste and improving the economic viability of pyrazole synthesis. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound and related derivatives can be made more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis

Methodologies for Spectroscopic Characterization and Structural Assignment

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, solid-state NMR, multinuclear NMR) in Structural Elucidation

Advanced NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution and the solid state.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and chemical environments of the protons and carbons in the molecule. For 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, characteristic signals for the pyrazole (B372694) ring protons, the hydroxymethyl protons, and the carbon atoms of the pyrazole ring, nitrile group, and hydroxymethyl group would be expected.

2D-NMR Techniques: To unambiguously assign these signals and establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

COSY: Would reveal proton-proton coupling networks, for instance, between the protons on the pyrazole ring.

HSQC: Would correlate directly bonded proton and carbon atoms, linking the signals of the CH groups in the pyrazole ring and the CH₂ group of the hydroxymethyl moiety.

HMBC: Would establish long-range correlations (over two to three bonds) between protons and carbons, which is vital for confirming the position of the substituents on the pyrazole ring. For example, correlations between the hydroxymethyl protons and the C5 and N1 atoms of the pyrazole ring, and between the pyrazole ring protons and the carbon of the nitrile group (C3).

Multinuclear NMR: ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring, aiding in the differentiation of the N1 and N2 nitrogens.

Solid-State NMR: In the absence of a suitable single crystal for X-ray diffraction, solid-state NMR could offer insights into the molecular structure and packing in the solid phase.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values and would need to be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.5 | - |

| H5 | 8.0 - 8.5 | - |

| CH₂ | 4.5 - 5.0 | 60 - 65 |

| OH | Variable | - |

| C3 | - | 115 - 120 (Nitrile) |

| C4 | - | 105 - 110 |

| C5 | - | 135 - 140 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups and probing the nature of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching and bending vibrations of the pyrazole ring and the methylene (B1212753) group, and C=N and C=C stretching vibrations of the pyrazole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum, which can be useful for confirmation.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and the exact positions would depend on the molecular environment.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C≡N | Stretching | 2220 - 2260 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C | Ring Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1260 |

Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis, tandem MS) for Molecular Formula Validation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula (C₅H₅N₃O for this compound), confirming the elemental composition.

Fragmentation Analysis and Tandem MS (MS/MS): By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, valuable structural information can be obtained. Tandem MS experiments (MS/MS) would involve selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH) or the elimination of small molecules like HCN, which can help to piece together the molecular structure.

X-ray Crystallography as a Definitive Method for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, and crystal packing. This data is invaluable for understanding the conformational preferences of the molecule in the solid state.

Computational Chemistry for Molecular Structure, Dynamics, and Reactivity Prediction

In conjunction with experimental data, computational chemistry provides a powerful means to predict and understand the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules.

Geometrical Optimization: DFT calculations would be used to find the minimum energy conformation (the most stable 3D structure) of this compound in the gas phase. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Electronic Structure: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity.

Spectroscopic Parameter Prediction: A significant advantage of DFT is its ability to predict spectroscopic parameters.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of signals.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman spectra. Comparing the calculated spectrum with the experimental one can help in the detailed assignment of the vibrational modes.

By combining these advanced spectroscopic and computational approaches, a comprehensive and unambiguous structural and conformational analysis of this compound could be achieved, providing a solid foundation for understanding its chemical behavior.

Ab Initio Methods in Predicting Molecular Conformations and Energetics

Ab initio quantum mechanical methods, particularly Density Functional Theory (DFT), have proven to be indispensable tools for accurately predicting the molecular structure and energetics of pyrazole derivatives. researchgate.net For this compound, theoretical calculations are essential for identifying the most stable conformations and the energy barriers associated with their interconversion.

The primary conformational flexibility in this molecule arises from the rotation around the N1-C(hydroxymethyl) single bond. Theoretical studies on substituted pyrazoles have demonstrated that the nature and position of substituents significantly influence the preferred tautomeric forms and rotational isomers. nih.gov In the case of this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to perform a potential energy surface scan by systematically rotating the hydroxymethyl group.

These calculations would likely reveal several local energy minima corresponding to different staggered or eclipsed orientations of the -CH2OH group relative to the pyrazole ring. The global minimum energy conformation would represent the most populated state of the molecule in the gas phase. The relative energies of other stable conformers provide insights into their thermodynamic stability and expected population distribution at a given temperature. Furthermore, the calculated energy barriers for rotation between these conformers are critical for understanding the molecule's dynamic behavior.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (C5-N1-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.5 |

| C | -60° (gauche) | 1.5 |

| D | 0° (syn-periplanar) | 3.0 (Transition State) |

Note: This table is illustrative and based on typical conformational preferences in similar systems. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While ab initio methods provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational space over time and the study of intermolecular interactions in a simulated environment, such as in a solvent. researchgate.net

For this compound, an MD simulation would typically begin with the optimized geometry of the lowest energy conformer obtained from DFT calculations. The molecule would be placed in a simulation box filled with a suitable solvent, often water, to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion for each atom over a period of nanoseconds.

By analyzing the radial distribution functions between specific atoms of the solute and solvent molecules, the strength and nature of these intermolecular hydrogen bonds can be quantified. This information is crucial for understanding the molecule's solubility and how it might interact with biological targets such as proteins.

Table 2: Potential Intermolecular Interactions of this compound Observed in MD Simulations

| Functional Group | Potential Interaction Type | Interacting Partner (e.g., in Water) |

| Hydroxymethyl (-OH) | Hydrogen Bond Donor/Acceptor | Water (H/O atoms) |

| Pyrazole Ring (N2) | Hydrogen Bond Acceptor | Water (H atoms) |

| Carbonitrile (-CN) | Weak Hydrogen Bond Acceptor | Water (H atoms) |

| Pyrazole Ring (π-system) | π-stacking | Aromatic residues (in proteins) |

Integrated Spectroscopic and Computational Approaches for Comprehensive Structural and Electronic Characterization

A powerful strategy for the unambiguous structural elucidation of novel compounds involves the integration of experimental spectroscopic data with theoretical calculations. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide experimental fingerprints of the molecule, which can be directly compared with theoretically predicted spectra.

For this compound, the calculated NMR chemical shifts (¹H and ¹³C) for the lowest energy conformer can be compared with the experimental spectrum. A good correlation between the predicted and observed chemical shifts provides strong evidence for the proposed structure and conformation in solution. nih.gov Discrepancies can often be explained by considering solvent effects or the presence of multiple conformers in equilibrium.

Similarly, the vibrational frequencies calculated from DFT can be compared with the experimental IR spectrum. The characteristic stretching frequencies of the O-H group in the hydroxymethyl moiety, the C≡N of the nitrile group, and the various C-H and C-N bonds within the pyrazole ring can be assigned based on the computational results. This integrated approach allows for a more detailed and reliable interpretation of the experimental data.

Table 3: Comparison of Key Experimental and Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (DFT) | Assignment |

| ¹H NMR (δ, ppm) | ~5.5 | ~5.4 | -CH₂- |

| ¹H NMR (δ, ppm) | ~4.8 | ~4.7 | -OH |

| ¹³C NMR (δ, ppm) | ~115 | ~114 | -C≡N |

| IR (cm⁻¹) | ~3400 | ~3450 | O-H stretch |

| IR (cm⁻¹) | ~2230 | ~2245 | C≡N stretch |

Note: The experimental values are hypothetical and serve to illustrate the comparative methodology.

Reactivity Profiles and Mechanistic Investigations of 1 Hydroxymethyl 1h Pyrazole 3 Carbonitrile

Electrophilic Reactions of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. The regioselectivity and rate of these reactions are significantly influenced by the substituents attached to the ring.

Site Selectivity and Regiochemistry in Electrophilic Substitution Analogs

For pyrazole itself, electrophilic attack predominantly occurs at the C4 position. This preference is attributed to the electronic distribution within the five-membered ring, where the C4 position is the most electron-rich and leads to a more stable cationic intermediate upon electrophilic attack. rrbdavc.orgscribd.com This general principle is expected to hold for 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile.

The presence of a substituent at the N1 position, such as the hydroxymethyl group, does not alter the inherent preference for C4 substitution. Similarly, a substituent at the C3 position, like the carbonitrile group, further directs incoming electrophiles to the C4 position, as the C5 position is sterically hindered and electronically less favored. Therefore, electrophilic substitution reactions on this compound are predicted to yield 4-substituted products with high regioselectivity.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂+ | 1-(Hydroxymethyl)-4-nitro-1H-pyrazole-3-carbonitrile |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo/Chloro-1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile |

| Sulfonation | SO₃ | 1-(Hydroxymethyl)-3-cyano-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile |

Influence of Substituents on Ring Activation and Deactivation Patterns

The rate of electrophilic substitution is governed by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups enhance the electron density of the ring, thereby activating it towards electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring.

In this compound, the carbonitrile group (-CN) at the C3 position is a strong electron-withdrawing group due to both inductive and resonance effects. This group significantly deactivates the pyrazole ring, making electrophilic substitution reactions more challenging compared to unsubstituted pyrazole.

Nucleophilic Reactivity at Functional Groups

The functional groups of this compound, namely the carbonitrile and hydroxymethyl moieties, are susceptible to nucleophilic attack.

Nucleophilic Attack and Addition Reactions on the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. These reactions can lead to the formation of various functional groups, including:

Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid (1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid) or an amide (1-(hydroxymethyl)-1H-pyrazole-3-carboxamide).

Reduction: The nitrile can be reduced to a primary amine (1-(aminomethyl)-1H-pyrazole-3-methanol) using reducing agents like lithium aluminum hydride.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can yield ketones.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles.

The specific conditions required for these transformations on this compound would need to be determined experimentally, but the general reactivity pattern of nitriles provides a framework for predicting these reactions.

Reactions Involving the Hydroxymethyl Group as a Nucleophile or Leaving Group Precursor

The hydroxymethyl group at the N1 position is also a site of reactivity. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile. For instance, it can be acylated or alkylated.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, by reaction with appropriate reagents (e.g., tosyl chloride, thionyl chloride). This transformation would render the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at this position. This strategy provides a pathway to synthesize a variety of N1-substituted pyrazole-3-carbonitrile derivatives.

Pericyclic Reactions and Cycloaddition Chemistry

While the pyrazole ring itself is aromatic and generally does not participate directly in pericyclic reactions, the substituents can be involved in such transformations. As mentioned previously, the carbonitrile group can undergo cycloaddition reactions. For example, 1,3-dipolar cycloaddition of azides to the nitrile function would lead to the formation of a tetrazolyl-pyrazole derivative.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like pyrazoles. dntb.gov.uarsc.orgbohrium.comnih.govresearchgate.net The C-H bonds of the pyrazole ring, as well as the nitrile and hydroxymethyl groups, are all potential sites for catalytic transformations.

While this compound itself does not possess a leaving group typically required for traditional cross-coupling reactions (e.g., a halogen), the pyrazole core can be functionalized to introduce such groups. More modern approaches focus on the direct C-H functionalization of the pyrazole ring, which circumvents the need for pre-functionalization. rsc.orgnih.gov

Palladium, copper, rhodium, and other transition metals are commonly used to catalyze the arylation, alkenylation, and alkylation of pyrazoles. bohrium.com For this compound, direct C-H functionalization would likely occur at the C4 or C5 positions of the pyrazole ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. bohrium.com The N-hydroxymethyl group might also act as a directing group in some catalytic systems, influencing the site of functionalization.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of the Pyrazole Core

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Potential Product |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl halide | 1-(Hydroxymethyl)-4-aryl-1H-pyrazole-3-carbonitrile |

| C-H Alkenylation | Rh(III) catalyst | Alkene | 1-(Hydroxymethyl)-4-alkenyl-1H-pyrazole-3-carbonitrile |

| C-H Alkylation | Pd(OAc)₂ | Alkyl halide | 1-(Hydroxymethyl)-4-alkyl-1H-pyrazole-3-carbonitrile |

The presence of multiple functional groups in this compound makes chemo- and regioselectivity key challenges in its synthetic transformations. Advanced catalytic systems are crucial for selectively targeting a specific functional group or position on the pyrazole ring.

For instance, a catalyst system could be designed to selectively activate a C-H bond for functionalization without affecting the hydroxymethyl or nitrile groups. Alternatively, catalysts could be employed to transform the nitrile group, for example, through catalytic hydration to an amide or reduction to an amine, while leaving the rest of the molecule intact. The hydroxymethyl group could also be a target for catalytic oxidation to an aldehyde or carboxylic acid. The choice of catalyst and reaction conditions would be paramount in achieving the desired selective transformation. mdpi.com

Theoretical Mechanistic Elucidations and Reaction Pathway Predictions using Computational Models

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. mdpi.commdpi.com

For the cycloaddition reactions discussed in section 4.3, computational models can predict the regioselectivity of the reaction by comparing the activation barriers for the formation of different regioisomers. For example, in the 1,3-dipolar cycloaddition of a nitrile oxide to the nitrile group, calculations could determine whether the 5-substituted or 4-substituted 1,2,4-oxadiazole is the favored product.

In the case of transition metal-catalyzed reactions, computational studies can elucidate the catalytic cycle, including the mechanism of C-H activation, oxidative addition, transmetalation, and reductive elimination steps. dntb.gov.ua These models can help in understanding the role of ligands in controlling regioselectivity and in designing more efficient catalytic systems.

Table 3: Application of Computational Models to Predict Reactivity

| Reaction Type | Computational Method | Predicted Outcome |

|---|---|---|

| [3+2] Cycloaddition | DFT (Activation Energy Calculation) | Regioselectivity, Reaction Rate |

| C-H Activation | DFT (Transition State Search) | Preferred site of functionalization, Ligand effects |

| Catalytic Cycle | Molecular Dynamics, DFT | Intermediates, Rate-determining step |

By providing a detailed atomistic-level understanding of reaction mechanisms, computational chemistry can guide experimental efforts to develop novel synthetic routes and to optimize existing ones for the functionalization of this compound and related compounds.

Role in Advanced Materials Science and Synthetic Applications Excluding Prohibited Areas

Utilization as a Building Block in Complex Heterocyclic Synthesis

The bifunctional nature of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile, possessing both electrophilic and nucleophilic centers, renders it an excellent precursor for the construction of intricate molecular frameworks. The pyrazole (B372694) core itself is a "privileged scaffold" in medicinal chemistry, and this compound provides a direct route to elaborate upon this core structure. nih.gov

Precursor for Fused Polycyclic Systems

The structural arrangement of functional groups in pyrazole carbonitriles makes them ideal starting materials for synthesizing fused heterocyclic systems through cyclocondensation reactions. researchgate.netbeilstein-journals.org Specifically, derivatives of 5-aminopyrazole-4-carbonitrile are widely used to create pyrazolo[1,5-a]pyrimidines, a class of compounds with significant pharmacological interest. mdpi.comekb.egias.ac.innih.gov This synthesis is typically achieved by reacting the aminopyrazole with β-dicarbonyl compounds like acetylacetone (B45752) or with enaminones. ekb.egnih.gov

Following this established reactivity, this compound, after conversion of the nitrile or another group to an amine, can serve as a key intermediate. The cyclocondensation reaction proceeds via the reaction of the pyrazole's amino group with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine (B1678525) ring. nih.gov This methodology offers a versatile and efficient pathway to a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov Further reactions, such as coupling with aryldiazonium chlorides, can lead to even more complex fused systems like pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines. ekb.eg

| Precursor Type | Reagent | Fused System | Reference |

| 5-Aminopyrazole-4-carbonitrile | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine | ekb.egnih.gov |

| 5-Aminopyrazole-4-carbonitrile | Enaminones | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Aryldiazonium Chloride | Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine | ekb.eg |

Scaffold for Complex Molecular Architectures and Natural Product Analogs

The pyrazole nucleus is a core component in numerous compounds with a wide array of biological activities. nbinno.comlifechemicals.com While naturally occurring pyrazoles are rare, the scaffold is prominent in synthetic molecules designed to mimic or improve upon natural products. nih.govnih.gov this compound serves as a valuable scaffold for building such complex molecules. The hydroxymethyl group can be oxidized to an aldehyde for further elaboration or converted to a leaving group for substitution reactions. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build additional heterocyclic rings. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, including analogues of natural products. nih.gov

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies. The functional groups on this compound make it an excellent candidate for designing molecules that can self-assemble into predictable and functional superstructures.

Hydrogen Bonding Networks Involving the Hydroxymethyl and Nitrile Groups in Crystal Engineering

The field of crystal engineering uses hydrogen bonds and other non-covalent interactions to control the packing of molecules in a crystal lattice. The 1H-pyrazole ring itself is a versatile supramolecular synthon, containing both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the pyridine-type N2 atom). csic.es This allows pyrazoles to form a variety of hydrogen-bonded structures, including dimers, trimers, tetramers, and catemers (polymeric chains). csic.esresearchgate.net

The presence of the hydroxymethyl group in this compound introduces a strong hydrogen bond donor (O-H), while the nitrile group provides an additional hydrogen bond acceptor site (C≡N). This combination of functional groups significantly increases the potential for forming robust and intricate hydrogen-bonded networks. researchgate.netsemanticscholar.org The interplay between O-H···N, N-H···O, and N-H···N interactions can direct the assembly of molecules into complex one-, two-, or three-dimensional architectures. mdpi.comnih.govmdpi.com The specific arrangement of these groups on the pyrazole ring allows for predictable self-assembly, a key goal in the design of new molecular materials. csic.es

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Interaction |

| Pyrazole N-H | Pyrazole N2 | N-H···N |

| Hydroxymethyl O-H | Pyrazole N2 | O-H···N |

| Pyrazole N-H | Hydroxymethyl O | N-H···O |

| Hydroxymethyl O-H | Nitrile N | O-H···N |

| Pyrazole N-H | Nitrile N | N-H···N |

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks

Pyrazole derivatives are widely employed as ligands in coordination chemistry due to the ability of their nitrogen atoms to bind effectively to metal ions. pen2print.orgnih.govresearchgate.net This has led to their extensive use in the construction of Metal-Organic Frameworks (MOFs), which are porous, crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgdigitellinc.comresearchgate.net

This compound is a promising candidate for designing ligands for functional MOFs. The pyrazole ring can act as a bridging ligand between two metal centers, a fundamental interaction in forming the extended network of a MOF. uninsubria.itnih.gov Furthermore, the hydroxymethyl and nitrile groups can serve as secondary coordination sites or as functional pendants that line the pores of the MOF. These functional groups can enhance the framework's stability or introduce specific binding sites for guest molecules, leading to materials with high selectivity for applications like iodine capture or formaldehyde (B43269) sensing. researchgate.netrsc.org The ability to tailor the organic ligand is a key feature of MOF design, and this compound offers multiple handles for such functionalization. digitellinc.com

Application in Polymer Chemistry and Functional Materials Research

The unique properties of the pyrazole ring are also being leveraged in the development of advanced polymers and functional materials. nbinno.comnih.gov Pyrazole-containing polymers have been investigated for a variety of applications, including as chelating agents for heavy metal recovery. lifechemicals.com

This compound can be incorporated into polymer structures through its reactive hydroxymethyl group. This group can participate in condensation polymerization reactions to form polyesters or polyurethanes, thereby integrating the pyrazole moiety directly into the polymer backbone. Alternatively, it can be used to graft the pyrazole unit onto existing polymer chains as a functional side group. The incorporation of the pyrazole-nitrile moiety can impart specific properties to the resulting material, such as enhanced thermal stability, specific metal-coordinating abilities, or unique optical properties for use in devices like organic light-emitting diodes (OLEDs). nbinno.com The development of pyrazole-modified monomers for precipitation polymerization is also an emerging area, where supramolecular interactions like π–π stacking between pyrazole rings can guide the formation of anisotropic microgels. researchgate.net

Monomer or Modifier in the Synthesis of Novel Polymeric Materials

The presence of a primary alcohol (hydroxymethyl group) and a nitrile group on the pyrazole ring makes this compound a valuable building block for creating new polymeric structures. The hydroxymethyl group can readily participate in condensation polymerization reactions with monomers containing carboxylic acid, isocyanate, or other complementary functional groups to form polyesters, polyurethanes, and other polymer classes. The pyrazole ring itself can be a constituent of the polymer backbone, contributing to the thermal stability and specific chemical properties of the resulting material. researchgate.net

Furthermore, the nitrile group offers a site for post-polymerization modification. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations can alter the polymer's solubility, polarity, and ability to coordinate with metal ions. This versatility allows for the fine-tuning of the material's properties for specific applications. Pyrazole derivatives, in a broader context, are recognized for their inclusion in polymeric materials. researchgate.net

Below is a table summarizing the potential polymerization reactions involving this compound:

| Polymerization Type | Co-monomer Functional Group | Resulting Polymer Linkage | Potential Polymer Class |

| Condensation | Carboxylic Acid | Ester | Polyester |

| Condensation | Isocyanate | Urethane | Polyurethane |

| Condensation | Acyl Chloride | Ester | Polyester |

Integration into Smart Materials Design and Responsive Systems

"Smart materials" or "responsive systems" are materials that can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. The structural features of this compound make it an attractive component for the design of such materials.

The pyrazole nucleus is known to coordinate with metal ions, and the nitrile group can also participate in metal binding. vulcanchem.com This property can be exploited in the creation of sensor materials. For example, a polymer incorporating this pyrazole derivative could exhibit a change in its optical or electronic properties upon binding to specific metal ions, forming the basis of a chemical sensor.

The hydroxymethyl group provides a handle for grafting the molecule onto surfaces or into the structure of other materials, such as hydrogels. A hydrogel modified with this compound could exhibit stimuli-responsive swelling or shrinking behavior. For instance, changes in pH could affect the protonation state of the pyrazole ring, altering the hydrophilic-hydrophobic balance within the hydrogel and causing a change in its volume.

Catalytic Applications of the Compound or its Derivatives

The structural motifs present in this compound suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

Organocatalytic Potential in Organic Transformations

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The pyrazole ring in this compound contains both acidic and basic nitrogen atoms, which can potentially act as a bifunctional catalyst. The N-H proton of the pyrazole can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This dual functionality can be advantageous in activating substrates and stabilizing transition states in a variety of organic reactions.

While direct organocatalytic applications of this specific molecule are not extensively documented, the broader class of pyrazole-containing compounds has been explored in catalysis. For instance, derivatives of pyrazole have been investigated for their ability to catalyze multicomponent reactions. biointerfaceresearch.com

Role as a Ligand Component in Metal-Catalyzed Processes

Pyrazole and its derivatives are well-established as effective ligands for a wide range of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can chelate to a metal center, forming stable complexes. The electronic properties of the pyrazole ring, and consequently the catalytic activity of the metal complex, can be tuned by the substituents on the ring.

In this compound, the nitrile group can also coordinate to a metal center, potentially leading to multidentate ligand behavior. This could enhance the stability of the resulting metal complex and influence its catalytic selectivity. Pyrazole-based ligands have been successfully employed in various metal-catalyzed transformations, including cross-coupling reactions, oxidation, and polymerization. The nitrile group in pyrazole derivatives can be instrumental in forming coordination polymers by bridging metal centers. vulcanchem.com

The table below outlines potential metal-catalyzed reactions where this compound could serve as a ligand:

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilize the active metal species, influence selectivity |

| Oxidation Reactions | Copper, Manganese | Modulate the redox potential of the metal catalyst |

| Polymerization (e.g., olefin polymerization) | Zirconium, Titanium | Control polymer chain growth and stereochemistry |

Future Directions and Emerging Research Frontiers for 1 Hydroxymethyl 1h Pyrazole 3 Carbonitrile

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The dual functionality of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile paves the way for the exploration of novel chemical transformations. The N-hydroxymethyl group can act as a masked aldehyde or a precursor for N-alkylation reactions, while the carbonitrile group is a versatile handle for various chemical manipulations, including hydrolysis, reduction, and cycloaddition reactions.

Future research is expected to focus on the synergistic reactivity of these two functional groups. For instance, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems with interesting biological and photophysical properties. The development of catalytic systems that can selectively activate one functional group in the presence of the other will be a key area of investigation. This would allow for a stepwise and controlled derivatization of the molecule, leading to a diverse library of compounds.

Moreover, the pyrazole (B372694) ring itself can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The interplay between the reactivity of the pyrazole core and its substituents will be a fertile ground for discovering unprecedented reaction pathways.

| Research Avenue | Key Influencing Factors | Potential Outcomes |

| Intramolecular Cyclization | Catalyst, Solvent, Temperature | Novel fused pyrazole heterocycles |

| Selective Functional Group Transformation | Orthogonal protecting group strategies, Chemoselective catalysts | Controlled synthesis of complex derivatives |

| C-H Functionalization of the Pyrazole Ring | Transition metal catalysts, Directing groups | Access to polysubstituted pyrazole scaffolds |

Development of Highly Efficient and Selective Synthetic Strategies for Advanced Derivatives

While the synthesis of the parent compound, this compound, is achievable, the development of highly efficient and selective synthetic strategies for its advanced derivatives remains a significant challenge. Future research will likely focus on the development of one-pot or tandem reactions that allow for the rapid construction of complex molecules from simple starting materials.

The use of flow chemistry is another promising avenue for the synthesis of pyrazole derivatives. rsc.org Flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. The development of continuous-flow processes for the synthesis and derivatization of this compound could enable its large-scale production for various applications.

Furthermore, the exploration of novel catalytic systems, including biocatalysts and photocatalysts, could lead to more sustainable and environmentally friendly synthetic methods. researchgate.net The regioselective functionalization of the pyrazole ring is another area that warrants further investigation, as it would provide access to a wider range of structural isomers with potentially different biological activities. mdpi.comnih.gov

Integration into High-Throughput Screening Methodologies for Material Discovery and Optimization

The structural features of this compound make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of new materials with desired properties. The ability to generate a large and diverse library of derivatives from a single scaffold is a key advantage in HTS campaigns.

Future research will involve the development of automated synthesis platforms for the rapid generation of pyrazole-based compound libraries. These libraries can then be screened for a wide range of applications, including medicinal chemistry, organic electronics, and catalysis. For instance, the nitrile group can be utilized in the development of novel fluorescent probes or as a coordinating group in the design of new metal-organic frameworks (MOFs). rsc.orgnih.govnih.govresearchgate.netsemanticscholar.org

The integration of HTS with computational modeling will be crucial for the efficient discovery and optimization of new materials. In silico screening of virtual libraries of pyrazole derivatives can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. mdpi.comchim.it

| Application Area | Desired Properties | Potential Derivatives |

| Medicinal Chemistry | Biological activity, Drug-like properties | Amides, Tetrazoles, Fused heterocycles |

| Organic Electronics | Luminescence, Charge transport | Conjugated polymers, Small molecule emitters |

| Catalysis | Catalytic activity, Selectivity | Metal complexes, Organocatalysts |

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Behavior and Design

Addressing Green Chemistry and Sustainability Challenges in Scalable Synthesis

The principles of green chemistry are becoming increasingly important in the chemical industry, and the synthesis of pyrazole derivatives is no exception. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netacs.org Future research on this compound will need to address the challenges of developing sustainable and scalable synthetic processes.

This will involve the use of renewable starting materials, the development of catalytic methods that minimize waste, and the use of environmentally benign solvents. nih.govresearchgate.net The development of one-pot and multicomponent reactions is also a key aspect of green chemistry, as it can reduce the number of synthetic steps and the amount of waste generated. mdpi.comnih.gov

Furthermore, the development of efficient recycling strategies for catalysts and solvents will be crucial for the long-term sustainability of pyrazole synthesis. The life cycle assessment of different synthetic routes will also be important for evaluating their environmental impact and for identifying areas for improvement.

| Green Chemistry Principle | Application in Pyrazole Synthesis |

| Prevention | One-pot and multicomponent reactions |

| Atom Economy | Catalytic C-H activation |

| Less Hazardous Chemical Syntheses | Use of biocatalysts and photocatalysts |

| Safer Solvents and Auxiliaries | Use of water or ionic liquids as solvents |

| Design for Energy Efficiency | Microwave-assisted and flow synthesis |

| Use of Renewable Feedstocks | Derivatization of biomass-derived pyrazoles |

Interdisciplinary Research Opportunities Extending Beyond Traditional Organic Synthesis Paradigms

The unique properties of this compound open up opportunities for interdisciplinary research that extends beyond the traditional paradigms of organic synthesis. For example, the incorporation of this molecule into polymers or biomaterials could lead to the development of new materials with tailored properties.

In the field of chemical biology, pyrazole derivatives can be used as chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents. acs.orgorientjchem.orgorientjchem.orgresearchgate.netmdpi.commdpi.com The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of its biological activity and selectivity.

Furthermore, the photophysical properties of pyrazole derivatives make them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The exploration of these interdisciplinary research avenues will require collaboration between chemists, biologists, materials scientists, and engineers.

Q & A

Q. What are the common synthetic routes for 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile?

Methodological Answer: The compound can be synthesized via:

- Cyclization Reactions : Reacting aminopyrroles (e.g., 2-amino-1H-pyrrole) with carbonitriles under acidic conditions (e.g., acetic acid as solvent) to form the pyrazole core .

- Condensation Processes : Using acid chloride intermediates followed by treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to convert carboxylic acid derivatives to nitriles .

- Triazenylpyrazole Precursors : Reacting triazenylpyrazole derivatives with azido(trimethyl)silane and trifluoroacetic acid to introduce the nitrile group, followed by purification via flash chromatography .

Q. Example Reaction Conditions

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and molecular structure. For example, nitrile carbons appear at ~110–120 ppm in 13C NMR .

- IR Spectroscopy : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~3100–3150 cm⁻¹ (C-H aromatic) .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond geometry. Pyrazole rings typically show planar geometry with bond lengths of 1.33–1.38 Å (C-N) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid enhances cyclization .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) may accelerate nitrile formation .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acid chloride formation .

- Purification Strategies : Gradient elution in flash chromatography (e.g., cyclohexane/ethyl acetate) improves separation of polar nitrile derivatives .

Q. How can structural ambiguities in pyrazole carbonitrile derivatives be resolved?

Methodological Answer:

- Single-Crystal XRD : Determines absolute configuration and intermolecular interactions. For example, XRD data for 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile confirmed a monoclinic lattice (space group P21/c) .

- 2D NMR (COSY, NOESY) : Identifies through-space correlations between hydroxymethyl protons and pyrazole ring protons .

- Computational Modeling : Density Functional Theory (DFT) calculations validate experimental bond lengths and angles .

Q. How should researchers address discrepancies in biological activity data for pyrazole carbonitriles?

Methodological Answer:

- Assay Validation : Use standardized protocols (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin for antitumor studies) .

- Purity Verification : Confirm compound purity via HPLC (>95%) and mass spectrometry to rule out impurities affecting bioactivity .

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile) to identify critical functional groups .

Q. What are the best practices for safe handling and storage of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability .

- Storage : Store in airtight containers at 2–8°C. Desiccate to prevent hydrolysis of the nitrile group .

- Waste Disposal : Neutralize acidic byproducts (e.g., from SOCl₂ reactions) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.